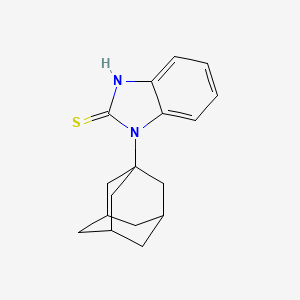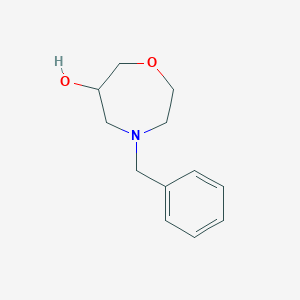
4-Benzyl-1,4-oxazepan-6-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 4-Benzyl-1,4-oxazepan-6-ol involves various strategies. One approach described the synthesis of a racemic compound for evaluation as a muscarinic (M3) antagonist, which involved several steps including the preparation of a diene and its subsequent unsuccessful cyclization by alkene metathesis . Another paper reported the stereoselective synthesis of novel 2-alkenyl tetrahydro-1,4-epoxy-1-benzazepines and tetrahydro-1H-1-benzazepin-4-ols, which were synthesized from N-alkenyl-substituted anilines through a sequence of oxidation, intramolecular 1,3-dipolar cycloaddition, and reductive cleavage . Additionally, a catalyst- and additive-free approach for constructing benzo-oxazepine was described, which involved O atom transfer and the formation of new C-O, C-N, and C-O bonds at room temperature .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed through various techniques. X-ray crystallography was used to confirm the structure of a 2,3-dihydro-[1H]-2-benzazepine , and to determine the stereochemistry of the synthesized 2-alkenyl tetrahydro-1,4-epoxy-1-benzazepines . Similarly, the structure of novel benzimidazole-tethered oxazepine hybrids was confirmed by X-ray diffraction, and their molecular structure was calculated using DFT studies .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse. For instance, Lewis acid-mediated cyclizations were used to produce novel 1,4-benzothiazepines and 1,4-benzoxazepines . A palladium-catalyzed tandem reaction involving o-aminophenols, bromoalkynes, and isocyanides was developed to synthesize 4-amine-benzo[b][1,4]oxazepines . These reactions highlight the complexity and specificity of the synthetic routes employed in the creation of benzazepine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often characterized in conjunction with their synthesis. For example, the photophysical properties of benzo-oxazepines were studied using ultraviolet-visible absorption and photoluminescence . The charge distributions, regions of electrophilic and nucleophilic reactivity, and frontier molecular orbitals of benzimidazole-tethered oxazepine hybrids were computed using NBO and MEP maps, with nonlinear optical properties investigated through hyperpolarizability studies .
Wissenschaftliche Forschungsanwendungen
Biodegradable Polymer Alternatives
A significant application of 1,4-oxazepan derivatives lies in the development of biodegradable polymers. A study by Wang & Hadjichristidis (2020) demonstrates the synthesis of poly(ester amide)s (PEAs) via the ring-opening polymerization of N-acylated-1,4-oxazepan-7-one monomers. These polymers show promise as biodegradable alternatives to poly(2-oxazoline)s, with potential applications in environmentally friendly materials.
Synthesis of Dopamine D4 Receptor Ligands
Another research avenue explores the synthesis of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands, which have potential applications in neuropsychiatric disorders. The study by Audouze, Nielsen, & Peters (2004) presents a synthesis and 3D-QSAR model of these compounds, highlighting their importance in developing new antipsychotic drugs.
Heterocyclic Hybrids for Nonlinear Optical Properties
In the realm of materials science, 1,4-oxazepine derivatives have been investigated for their nonlinear optical (NLO) properties. Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids, finding that these compounds show promising NLO properties, making them candidates for applications in photonic and optoelectronic devices (Almansour et al., 2016).
Synthesis of Psychoactive Pharmaceuticals
1,4-Oxazepine derivatives also play a role in the synthesis of psychoactive pharmaceuticals. For instance, Kim, Lee, & Kim (2002) reported on the synthesis of 3-(Arylmethylene)-1,5-benzodiazepin-2-ones from Baylis—Hillman Acetates, which are crucial moieties in many psychoactive drugs (Kim, Lee, & Kim, 2002).
Ring Expansion in Synthesis
The synthesis of hexahydro-1,4-oxazepines by ring expansion of morpholine is another interesting application. Brown, Foubister, & Wright (1987) studied the reaction of 4-benzyl-3-chloromethylmorpholine with phenoxide anions, leading to the formation of 1,4-oxazepanes, a method significant in organic synthesis (Brown, Foubister, & Wright, 1987).
Safety and Hazards
The safety information available indicates that 4-Benzyl-1,4-oxazepan-6-ol has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+P352 (IF ON SKIN: Wash with plenty of soap and water) .
Eigenschaften
IUPAC Name |
4-benzyl-1,4-oxazepan-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12-9-13(6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZLCDHCXXQFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1,4-oxazepan-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



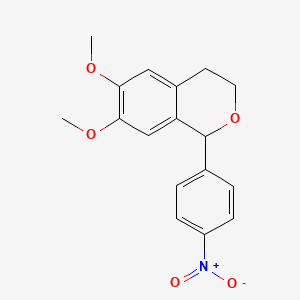
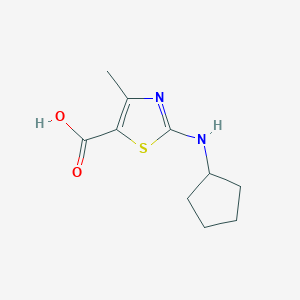
![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3038900.png)
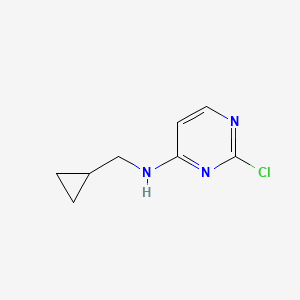

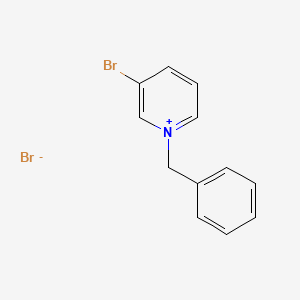
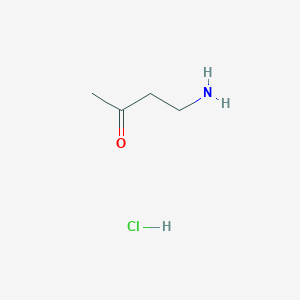


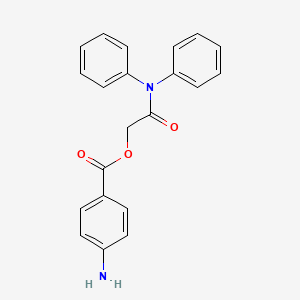

![5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B3038917.png)
